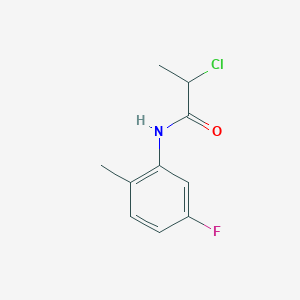

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide

Description

2-Chloro-N-(5-fluoro-2-methylphenyl)propanamide (CAS: 1017026-21-9) is a halogenated propanamide derivative with a molecular formula of C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol. It features a chloro-substituted propanamide backbone linked to a 5-fluoro-2-methylphenyl group. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing α-thio-β-chloroacrylamides and other bioactive molecules . Its synonyms include CTK6B9617, AKOS000194233, and EN300-27920.

Properties

IUPAC Name |

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWUMDXEVMLIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(5-fluoro-2-methylphenyl)propanamide typically involves the reaction of 5-fluoro-2-methylaniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

Scientific Research Applications

2-chloro-N-(5-fluoro-2-methylphenyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Halogen and Positional Isomers

2-Chloro-N-(4-methylphenyl)propanamide (CNMP) :

- Substitution: 4-methylphenyl group instead of 5-fluoro-2-methylphenyl.

- Impact: The absence of fluorine and the para-methyl group reduces steric hindrance and alters electronic effects, enhancing crystallization efficiency in continuous manufacturing processes .

- Application: Key intermediate in α-thio-β-chloroacrylamide synthesis .

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS: 1211465-92-7):

- Substitution: Bromine replaces chlorine on the propanamide chain.

- Impact: Increased molecular weight (254.11 g/mol) and polarizability due to bromine’s larger atomic radius. This may enhance binding affinity in enzyme inhibition but reduce metabolic stability .

- Application: Used in medicinal chemistry for protease inhibitor development .

- 2-Chloro-N-(5-chloro-2-methylphenyl)propanamide (CID 25218958): Substitution: 5-chloro-2-methylphenyl group instead of 5-fluoro. Impact: Dual chlorine atoms increase lipophilicity (logP ~3.1 vs.

Backbone Modifications

N-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (CAS: Y206-7288):

- Substitution: 2,2-dimethylpropanamide replaces 2-chloropropanamide.

- Impact: Higher logP (2.73 vs. 2.0–2.5 for chloro derivatives) due to methyl groups, enhancing lipid solubility but reducing hydrogen-bonding capacity .

- Application: Explored in CNS drug candidates for improved blood-brain barrier penetration .

- 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 85817-59-0): Substitution: Acetamide (C₂H₄ClNO) instead of propanamide.

Table 1: Comparative Properties

- Fluorine in the aryl group improves metabolic stability and electron-withdrawing effects, favoring electrophilic reactivity .

Crystallographic and Stability Data

- N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide :

- CNMP: Demonstrated robustness in continuous crystallization, attributed to favorable solubility profiles in ethanol/toluene mixtures .

Biological Activity

2-Chloro-N-(5-fluoro-2-methylphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12ClF N

- Molecular Weight : 227.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its lipophilicity and may influence its binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the micromolar range.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 15.0 |

| This compound | E. coli | 20.0 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 18.0 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that this compound may possess potential as an anticancer agent.

Case Studies

-

Antibacterial Screening : In a study evaluating the antibacterial activity of various compounds, this compound was tested against Staphylococcus aureus and showed a zone of inhibition comparable to standard antibiotics.

- Results : The compound produced a zone of inhibition measuring approximately 20 mm, indicating promising antibacterial properties.

- Cytotoxic Evaluation : Another study focused on the cytotoxic effects against several cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells, evidenced by flow cytometry analysis showing increased annexin V binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.